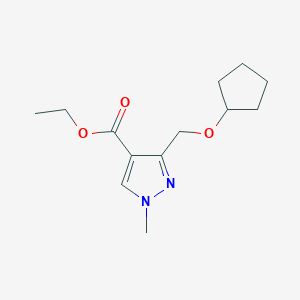![molecular formula C8H18Cl3N3 B2486275 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride CAS No. 1241620-78-9](/img/structure/B2486275.png)
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride (3,7,10-TTU) is an organic compound that has been studied for its various applications in scientific research. It has been used in the synthesis of other compounds, as a reagent in biochemical reactions, and as a model compound for understanding the mechanism of action and biochemical and physiological effects of certain drugs.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
One study elaborates on the synthesis of 3,7,10-Triazatricyclo[3.3.3.0^1,5]undecane, presenting an efficient route for its production and the preparation of its derivatives, highlighting the novel one-step synthesis of key intermediates utilizing 1,3,5-trialkylhexahydrotriazines (Knowles & Harris, 1983).
Catalytic Mimicry and Bifunctionality
Another research focus is the compound's role as a potential bifunctional mimic of transaminases, exploring its synthesis by attaching to a pyridoxamine nucleus, aiming to maximize its bifunctional action during transamination processes. This synthesis approach also aimed to facilitate the production of other target molecules with bifunctional catalytic activity (Wu & Ahlberg, 1992).
Azaphosphatranes and Stereochemical Properties
Research on C-3-Symmetric azaphosphatranes based on a similar structural motif shows the preparation from chiral tripodal tetraamines and explores their weak acidity due to conformational changes upon deprotonation, providing insights into stereochemical dynamics (Lake et al., 2000).
Novel Molecular Interactions and Crystal Structures
Further studies delve into the synthesis and crystal structure of related compounds, demonstrating the versatility of this chemical structure in forming novel molecular arrangements and interactions, as evidenced by detailed X-ray crystallography (Yang, Sun, & Zhu, 2011).
Reaction Mechanisms and Novel Series Formation
The reaction with diazonium salts has been explored, leading to the formation of a new series of bis-triazenes. This research demonstrates the compound's reactivity and its potential in synthesizing diverse molecular entities (Rivera & González-Salas, 2010).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that the compound has a unique structure that allows it to interact with various biological entities. More studies are required to elucidate the exact interactions and the resulting changes.
Biochemical Pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Propiedades
IUPAC Name |
3,7,10-triazatricyclo[3.3.3.01,5]undecane;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.3ClH/c1-7-2-10-5-8(7,4-9-1)6-11-3-7;;;/h9-11H,1-6H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXCDTSKGVPPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23CNCC2(CN1)CNC3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241620-78-9 |
Source


|
| Record name | 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2486192.png)
![2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2486193.png)
![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)


![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)



![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)


